![molecular formula C30H40Cl2FN3O2 B8082289 (1S,2S)-2-[2-[[3-(1H-Benzimidazol-2-YL)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride](/img/structure/B8082289.png)
(1S,2S)-2-[2-[[3-(1H-Benzimidazol-2-YL)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride
Overview
Description
(1S,2S)-2-[2-[[3-(1H-Benzimidazol-2-YL)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride is a useful research compound. Its molecular formula is C30H40Cl2FN3O2 and its molecular weight is 564.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,2S)-2-[2-[[3-(1H-Benzimidazol-2-YL)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-2-[2-[[3-(1H-Benzimidazol-2-YL)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Effects on Rat Vas Deferens : This compound has been studied for its effects on contractions in rat vas deferens. It was explored in the context of T-type calcium channel blockers, which are known to influence nerve-mediated contractions (Seto & Docherty, 2010).
Antihypertensive Properties : Research has been conducted on its antihypertensive properties, particularly in comparison with verapamil, a well-known calcium antagonist. This compound showed potential as an effective antihypertensive agent (Hefti, Clozel & Osterrieder, 1990).
Behavioral and Pharmacological Effects : Studies have compared this compound with mibefradil, another T-type calcium channel antagonist, for effects on behavior, cytochrome P450 activity, and efficacy against tremor in mouse models (Quesada et al., 2011).
Potential as an Anti-MRSA Agent : The compound was identified as a potential anti-MRSA compound using a multi-host approach involving Caenorhabditis elegans and Galleria mellonella infection models. It showed efficacy in reducing the severity of methicillin-resistant Staphylococcus aureus infections (Khader et al., 2020).
Selective Inhibition of T-Type Calcium Channels : Research has focused on its ability to selectively inhibit T-type calcium channels, differentiating it from other calcium channel blockers (Huang et al., 2004).
DNA Binding and Anticancer Properties : Several studies have explored the synthesis of benzimidazole derivatives, including the compound , for their potential in DNA binding and anticancer activities (Paul et al., 2015; Salahuddin et al., 2014).
Role in Vascular Muscle Calcium Channels : The compound's interactions with calcium channels in vascular muscle cells have also been a subject of study, highlighting its potential in influencing vascular functions (Rutledge & Triggle, 1995).
Endothelin-Induced Vasoconstriction Study : It has been used in studies examining the role of various calcium channels in endothelin-induced vasoconstriction of rat cerebral arteries (Mamo et al., 2014).
properties
IUPAC Name |
[2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38FN3O2.2ClH/c1-20(2)28-24-13-12-23(31)19-22(24)14-15-30(28,36-29(35)21-10-11-21)16-18-34(3)17-6-9-27-32-25-7-4-5-8-26(25)33-27;;/h4-5,7-8,12-13,19-21,28H,6,9-11,14-18H2,1-3H3,(H,32,33);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCQNBXHUMKLFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40Cl2FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-[2-[[3-(1H-Benzimidazol-2-YL)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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